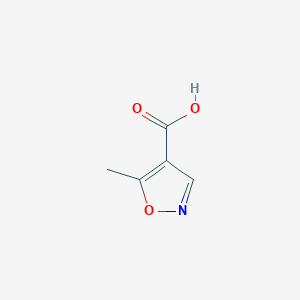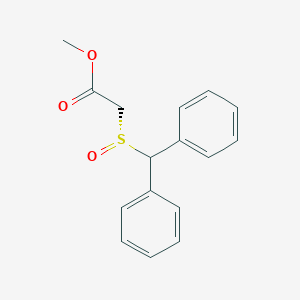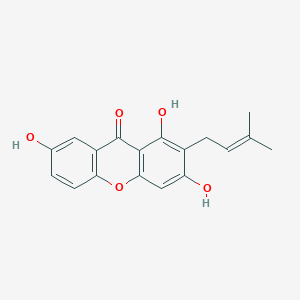
5-Methylisoxazole-4-carboxylic acid
Descripción general
Descripción
5-Methylisoxazole-4-carboxylic acid is a compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 . It is also known as Leflunomide Impurity D . This compound is an intermediate for the synthesis of Leflunomide , a medication used to treat rheumatoid arthritis .
Synthesis Analysis
The synthesis of 5-Methylisoxazole-4-carboxylic acid involves several steps . The process starts with the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester . This ester is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate, forming ethyl-5-methylisoxazole-4-carboxylate . The ethyl-5-methylisoxazole-4-carboxylate is then reacted with a strong acid to form 5-methylisoxazole-4-carboxylic acid . The crystallized 5-methylisoxazole-4-carboxylic acid is then reacted with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride . Finally, the 5-methylisoxazole-4-carbonyl chloride is reacted with trifluoromethyl aniline and an amine base .Molecular Structure Analysis
The molecular structure of 5-Methylisoxazole-4-carboxylic acid consists of a five-membered isoxazole ring with a methyl group at the 5-position and a carboxylic acid group at the 4-position . The resonance structure of the compound shows a double C=N bond, which accounts for 34.19% of the total structure . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group stabilizes the structure .Chemical Reactions Analysis
5-Methylisoxazole-4-carboxylic acid can be used as a reactant for various chemical reactions . It can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis
5-Methylisoxazole-4-carboxylic acid is a solid substance . It has a melting point range of 144-148 °C . The compound’s SMILES string is Cc1oncc1C(O)=O .Aplicaciones Científicas De Investigación
Application in High-Performance Thin-Layer Chromatography (HPTLC)
Specific Scientific Field
Summary of the Application
5-Methylisoxazole-4-carboxylic acid is used in the development of a high-performance thin-layer chromatographic (HPTLC) method for estimating the active pharmaceutical ingredient of leflunomide and its formulation .
Methods of Application
The HPTLC method was developed using pre-coated TLC plates with silica gel G 60F254. The optimized mobile phase was toluene‒chloroform‒ethanol (4:4:2, V/V), having UV detection at 266 nm .
Results or Outcomes
Leflunomide was susceptible to degradation in acidic, alkaline and neutral stressors, whereas minor degradation was observed in oxidative, photolytic and thermal stressors. Degradation products identified after stress studies were 4-(trifluoromethyl)aniline and 5-methylisoxazole-4-carboxylic acid .
Application in Click/Aza-Michael or Click/Oligomeric Alkyl Carbodiimide Esterification Reactions
Specific Scientific Field
Summary of the Application
5-Methylisoxazole-4-carboxylic acid is used as a reactant for Click/Aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Methods of Application
The specific methods of application are not provided in the source. However, Click/Aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions are well-known procedures in organic chemistry .
Results or Outcomes
The outcomes of these reactions are not specified in the source. However, these types of reactions typically result in the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .
Application in Crystallography
Specific Scientific Field
Summary of the Application
5-Methylisoxazole-4-carboxylic acid has been studied in the field of crystallography. The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .
Methods of Application
The crystallographic study was conducted using standard procedures in the field. The molecule was observed to lie on a crystallographic mirror plane .
Application in Herbicidal Activities
Specific Scientific Field
Summary of the Application
5-Methylisoxazole-4-carboxylic Acid is used in the synthesis of Leflunomide, which has herbicidal activities towards Digitaria ciliaris .
Methods of Application
The specific methods of application are not provided in the source. However, herbicides are typically applied to the soil or foliage of plants .
Results or Outcomes
The outcomes of these applications are not specified in the source. However, herbicides are typically used to control unwanted vegetation .
Application in Synthesis of Leflunomide
Specific Scientific Field
Summary of the Application
5-Methylisoxazole-4-carboxylic Acid is used as an intermediate for the synthesis of Leflunomide , an important anti-rheumatoid arthritis drug .
Methods of Application
The specific methods of application are not provided in the source. However, the synthesis of drugs typically involves a series of chemical reactions .
Results or Outcomes
The outcomes of these applications are not specified in the source. However, the synthesis of drugs typically results in the production of a pharmaceutical compound .
Application in Heterocyclic Building Blocks
Summary of the Application
5-Methylisoxazole-4-carboxylic acid is used as a heterocyclic building block . Heterocyclic compounds are widely used in organic synthesis and medicinal chemistry .
Methods of Application
The specific methods of application are not provided in the source. However, heterocyclic building blocks are typically used in various organic reactions .
Results or Outcomes
The outcomes of these applications are not specified in the source. However, the use of heterocyclic building blocks typically results in the synthesis of complex organic compounds .
Safety And Hazards
Handling 5-Methylisoxazole-4-carboxylic acid requires personal protective equipment and adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXUKGMJCPBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195503 | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoxazole-4-carboxylic acid | |
CAS RN |
42831-50-5 | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42831-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042831505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2Q213Q2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














